
4-Phénylpentan-2-one
Vue d'ensemble
Description
4-Phenylpentan-2-one, also known as P2P, is a chemical compound that is commonly used in the synthesis of illicit drugs such as methamphetamine and amphetamine. Despite its association with illegal drug production, P2P has significant scientific research applications in the fields of chemistry, biochemistry, and pharmacology.
Applications De Recherche Scientifique
Synthèse organique
4-Phénylpentan-2-one est un composé chimique qui est souvent utilisé en synthèse organique . Sa structure et ses propriétés uniques en font un réactif polyvalent pour la création d'une large gamme de composés organiques .
Pharmaceutiques
Dans l'industrie pharmaceutique, this compound peut être utilisé comme élément constitutif dans la synthèse de divers médicaments. Sa capacité à réagir avec une variété d'autres composés en fait un outil précieux dans la conception et le développement de médicaments.
Industrie des parfums
This compound trouve des applications dans l'industrie des parfums. Son profil aromatique unique peut contribuer à la complexité et à la profondeur de diverses formulations de parfums.
Science des matériaux
En science des matériaux, this compound peut être utilisé dans la synthèse de polymères et d'autres matériaux . Sa réactivité et ses caractéristiques structurales peuvent influencer les propriétés des matériaux résultants .
Chimie analytique
This compound peut être utilisé comme standard analytique dans différents types d'analyses chimiques . Il peut servir de composé de référence dans des techniques telles que la spectrométrie de masse et la chromatographie .
Biochimie
En biochimie, this compound peut être utilisé dans l'étude des réactions enzymatiques et d'autres processus biologiques . Ses interactions avec les molécules biologiques peuvent fournir des informations sur les mécanismes de ces processus .
Propriétés
IUPAC Name |
4-phenylpentan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-9(8-10(2)12)11-6-4-3-5-7-11/h3-7,9H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYOVWIRLZABVDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20939181 | |
| Record name | 4-Phenylpentan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20939181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17913-10-9 | |
| Record name | 4-Phenyl-2-pentanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17913-10-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Phenylpentan-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017913109 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Phenylpentan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20939181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-phenylpentan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.037 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How can 4-Phenylpentan-2-one be synthesized?
A1: 4-Phenylpentan-2-one can be synthesized starting from trans-β-methylcinnamic acid. [] Firstly, trans-β-methylcinnamic acid is converted to its corresponding acid chloride, β-methylcinnamoyl chloride. Reacting this acid chloride with dimethyl cadmium yields 4-Phenylpent-3-en-2-one. Subsequent catalytic hydrogenation of 4-Phenylpent-3-en-2-one leads to the formation of 4-Phenylpentan-2-one.
Q2: What is significant about the stereochemistry of 4-Phenylpentan-2-one synthesis?
A2: The catalytic hydrogenation of 4-Phenylpent-3-en-2-ol, a precursor to 4-Phenylpentan-2-one, introduces a new chiral center at the C4 carbon. [] This results in the formation of two diastereomeric racemates of 4-Phenylpentan-2-ol. The ratio of these diastereomers provides insight into the stereoselectivity of the hydrogenation reaction. This highlights the importance of understanding reaction conditions and their influence on the stereochemical outcome of the synthesis.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
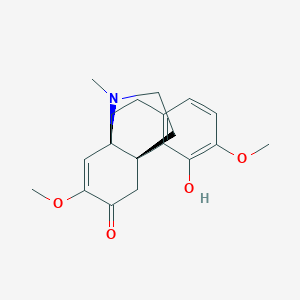

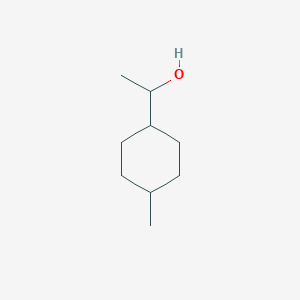
![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methanamine](/img/structure/B99475.png)
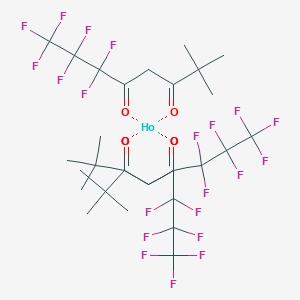
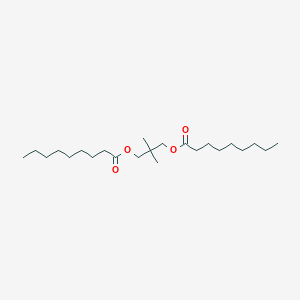
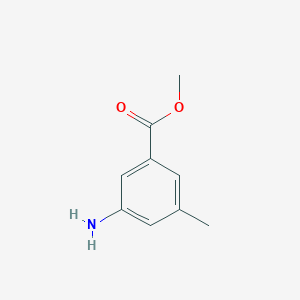
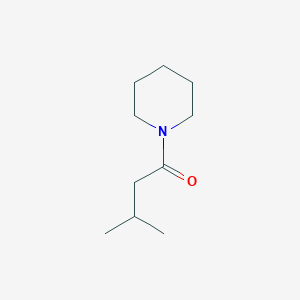

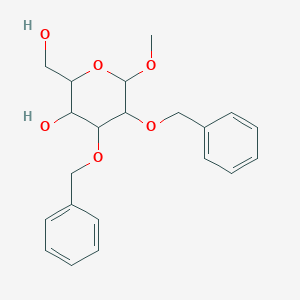
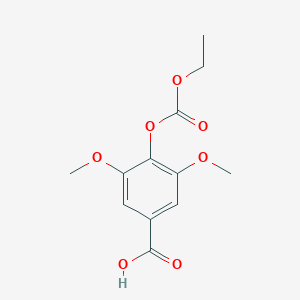

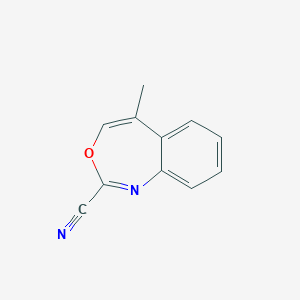
![Bis(trimethylsilyl) 2,3-bis[(trimethylsilyl)oxy]succinate](/img/structure/B99495.png)
